Technical Guide: Physicochemical Properties and Characterization of (S, R)-Isovalganciclovir Impurity
Technical Guide: Physicochemical Properties and Characterization of (S, R)-Isovalganciclovir Impurity
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of the (S, R)-Isovalganciclovir impurity, a significant process-related impurity of the antiviral drug Valganciclovir. This document is intended for researchers, scientists, and professionals in drug development and quality control. It details the structural and physical properties of the impurity, outlines robust analytical methodologies for its identification and quantification, and presents detailed experimental protocols. The guide incorporates visual diagrams of key relationships and workflows to facilitate a deeper understanding of the impurity's profile.
Introduction
Valganciclovir is an L-valyl ester prodrug of Ganciclovir, widely used for the treatment and prevention of Cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] As a prodrug, it is rapidly converted to Ganciclovir by intestinal and hepatic esterases after oral administration. Valganciclovir itself is a mixture of two diastereomers.[2]
During the synthesis and storage of Valganciclovir, various impurities can arise from starting materials, intermediates, or degradation.[3] One such critical impurity is Isovalganciclovir, a positional isomer of Valganciclovir. Isovalganciclovir differs from the active pharmaceutical ingredient (API) in the position of the L-valyl ester group on the ganciclovir backbone. The "(S, R)-Isovalganciclovir" refers to a specific stereoisomer of this impurity.
The stringent control and monitoring of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[4] This guide focuses specifically on the physicochemical properties and characterization of the (S, R)-Isovalganciclovir impurity.
Physicochemical Properties
The fundamental physicochemical properties of (S, R)-Isovalganciclovir are summarized in Table 1. Much of the available data is computationally derived, which is common for pharmaceutical impurities that are not typically isolated in large quantities for extensive experimental analysis.
Table 1: Physicochemical Properties of (S, R)-Isovalganciclovir
| Property | Value | Source |
| IUPAC Name | (S)-[(R)-3-[(2-Amino-6-oxo-1,6-dihydropurin-9-yl)methoxy)-2-hydroxypropyl)-2,3-dimethylbutanoate | [5] |
| Synonyms | (R,S)-Iso Valganciclovir | [6] |
| CAS Number | 1356847-27-2 | [7] |
| Molecular Formula | C₁₄H₂₂N₆O₅ | [7] |
| Molecular Weight | 354.36 g/mol | [3] |
| Monoisotopic Mass | 354.16516782 Da | [3] |
| Appearance | White to Off-White Solid (Typical for related compounds) | Inferred |
| XLogP3-AA (Computed) | -1.5 | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 8 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Topological Polar Surface Area | 167 Ų | [3] |
| Storage Condition | 2-8°C Refrigerator | [8] |
Characterization of (S, R)-Isovalganciclovir
The identification and quantification of (S, R)-Isovalganciclovir rely on modern analytical techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for separation and quantification, often coupled with mass spectrometry (MS) for definitive identification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for structural elucidation of reference standards.
Chromatographic Analysis (RP-HPLC)
RP-HPLC is the cornerstone for analyzing Valganciclovir and its impurities.[4] Various methods have been developed to achieve effective separation of the main drug from related substances, including Isovalganciclovir. These methods are validated according to ICH guidelines for parameters such as linearity, specificity, precision, accuracy, and robustness.[9]
A typical isocratic or gradient RP-HPLC method utilizes a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile.[9][10] Detection is commonly performed using a UV detector at approximately 254 nm, where the purine chromophore exhibits strong absorbance.[9][10]
Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural characterization of impurities, especially those present at low levels.[11] It provides molecular weight information and fragmentation patterns that help in confirming the identity of impurities separated by HPLC.[12]
For (S, R)-Isovalganciclovir, electrospray ionization (ESI) in positive mode would be expected to produce a protonated molecular ion [M+H]⁺ at m/z 355.17. Subsequent fragmentation (MS/MS) would likely involve the cleavage of the ester bond and losses from the ganciclovir core, providing a unique fingerprint for structural confirmation. A deeper understanding of these fragmentation pathways is crucial for distinguishing between isomers.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of pharmaceutical impurities.[14] These methods require the isolation of the impurity or the synthesis of a reference standard. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to assign all proton and carbon signals definitively. For (S, R)-Isovalganciclovir, NMR would confirm the position of the L-valyl ester on the ganciclovir side chain, distinguishing it from Valganciclovir and other isomers. The chemical shifts of the protons and carbons adjacent to the ester linkage would be significantly different from those in the parent drug.
Experimental Protocols
The following sections provide detailed methodologies for the analysis and study of Valganciclovir impurities.
Protocol for RP-HPLC Analysis
This protocol is a representative method for the analysis of Valganciclovir and its impurities, based on common practices found in the literature.
Table 2: Representative RP-HPLC Method Parameters
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatograph with UV or PDA Detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB C18, X-Bridge, Phenomenex Gemini).[4][10][15] |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Phosphate or 25mM Ammonium Acetate buffer, pH adjusted to 3.0-5.0.[1][15] |
| Mobile Phase B | Acetonitrile or Methanol.[1][15] |
| Elution Mode | Isocratic (e.g., 60:40 v/v A:B) or Gradient.[15] |
| Flow Rate | 0.6 - 1.0 mL/min.[9] |
| Column Temperature | Ambient or controlled at 30°C.[16] |
| Detector Wavelength | 254 nm.[9] |
| Injection Volume | 20 µL.[9] |
| Diluent | Mobile phase or a mixture of water and methanol. |
Sample Preparation:
-
Accurately weigh and dissolve the Valganciclovir sample in the diluent to achieve a known concentration (e.g., 100 µg/mL).
-
Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[10]
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand how impurities like Isovalganciclovir might be formed and to ensure the analytical method is stability-indicating.[4]
-
Acid Hydrolysis: Dissolve the drug substance in a diluent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize with 0.1 N NaOH before injection.[9]
-
Base Hydrolysis: Dissolve the drug substance in a diluent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize with 0.1 N HCl before injection.[9]
-
Oxidative Degradation: Dissolve the drug substance and add 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or heat gently for a specified duration.[16]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several hours. Dissolve the stressed sample in diluent for analysis.
-
Photolytic Degradation: Expose the drug substance (both in solid state and in solution) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
Mandatory Visualization
The following diagrams illustrate key relationships and workflows relevant to the analysis of (S, R)-Isovalganciclovir.
Caption: Logical relationship between Valganciclovir and the formation of its impurities.
Caption: General analytical workflow for impurity characterization.
Conclusion
The effective characterization of the (S, R)-Isovalganciclovir impurity is vital for ensuring the quality and safety of Valganciclovir drug products. This guide has detailed the key physicochemical properties of this impurity and outlined the primary analytical techniques used for its separation, identification, and quantification. The provided experimental protocols for RP-HPLC and forced degradation studies serve as a practical foundation for laboratory implementation. By employing these robust analytical strategies, researchers and quality control professionals can effectively monitor and control this critical impurity, adhering to the stringent requirements of pharmaceutical manufacturing. impurity, adhering to the stringent requirements of pharmaceutical manufacturing.
References
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- 3. Isovalganciclovir | C14H22N6O5 | CID 145722635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 5. (S,R)-Iso Valganciclovir [m.chemicalbook.com]
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- 7. (S,R)-Iso Valganciclovir - SRIRAMCHEM [sriramchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jpionline.org [jpionline.org]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using density functional theory to rationalise the mass spectral fragmentation of maraviroc and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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